molecular formula C20H16ClNO4S B3726110 ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B3726110
M. Wt: 401.9 g/mol
InChI Key: TZGWPSOQFZPHJQ-JTKJEDPUSA-N
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Description

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic compound with a complex structure that includes a thiophene ring, a chlorophenyl group, and a hydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenylamine with ethyl 2-oxo-4,5-dihydrothiophene-3-carboxylate, followed by the introduction of the hydroxybenzylidene group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzylidene group can yield quinone derivatives, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
  • Ethyl 2-[(4-bromophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Uniqueness

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of both the chlorophenyl and hydroxybenzylidene groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c1-2-26-20(25)17-18(24)16(11-12-3-9-15(23)10-4-12)27-19(17)22-14-7-5-13(21)6-8-14/h3-11,23-24H,2H2,1H3/b16-11-,22-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGWPSOQFZPHJQ-JTKJEDPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)O)/SC1=NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 2
ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 4
ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 5
ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 6
ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

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